- Improved process for the preparation of levomilnacipran, India, , ,

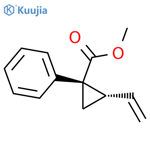

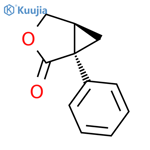

Cas no 96847-53-9 ((1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one)

![(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one structure](https://es.kuujia.com/scimg/cas/96847-53-9x500.png)

96847-53-9 structure

Nombre del producto:(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one

Número CAS:96847-53-9

MF:C11H10O2

Megavatios:174.195903301239

MDL:MFCD09833671

CID:2083506

PubChem ID:10910062

(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one Propiedades químicas y físicas

Nombre e identificación

-

- (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one

- RAC 1-PHENYL-2-OXO-3-OXABICYCLO[3.1.0]HEXANE

- (1S,5R)-1-Phenyl-3-oxa-bicyclo[3.1.0]hexan-2-one

- (1S,5R)-rel-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one

- WZGFIZUMKYUMRN-GXSJLCMTSA-N

- BCP09558

- NE14522

- 2 COxo-1phenyl-3-oxbicyclo{3.1.0}-hexane2

- 106P934

- (1S,5R)-1-Phenyl-3-oxabicyclo [3.1.0]hexan-2-one

- (5beta)-1beta-Phenyl-3-oxabicyclo[3.1.0]hexane-2-one

- 3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1S,5R)-

- (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one (ACI)

- 3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1S)- (ZCI)

-

- MDL: MFCD09833671

- Renchi: 1S/C11H10O2/c12-10-11(6-9(11)7-13-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2/t9-,11+/m0/s1

- Clave inchi: WZGFIZUMKYUMRN-GXSJLCMTSA-N

- Sonrisas: O=C1OC[C@@H]2C[C@]12C1C=CC=CC=1

Atributos calculados

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 13

- Cuenta de enlace giratorio: 1

- Complejidad: 243

- Superficie del Polo topológico: 26.3

Propiedades experimentales

- Denso: 1.300±0.06 g/cm3 (20 ºC 760 Torr),

- Punto de ebullición: 340.0±21.0°C at 760 mmHg

- Disolución: Slightly soluble (1 g/l) (25 º C),

(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one Información de Seguridad

- Palabra de señal:Warning

- Instrucciones de peligro: H302-H315-H319-H335

- Declaración de advertencia: P261-P305+P351+P338

- Condiciones de almacenamiento:Sealed in dry,Room Temperature

(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| abcr | AB442775-1 g |

(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one; . |

96847-53-9 | 1g |

€84.90 | 2023-07-18 | ||

| TRC | P336118-2.5g |

(1S,5R)-rel-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one |

96847-53-9 | 2.5g |

$ 95.00 | 2022-06-03 | ||

| Enamine | EN300-182363-10g |

(1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one |

96847-53-9 | 10g |

$125.0 | 2023-09-19 | ||

| Enamine | EN300-182363-1g |

(1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one |

96847-53-9 | 1g |

$26.0 | 2023-09-19 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7152-5G |

(1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one |

96847-53-9 | 95% | 5g |

¥ 369.00 | 2023-04-12 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S73250-25g |

(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one |

96847-53-9 | 98% | 25g |

¥944.0 | 2024-07-19 | |

| TRC | P336118-250mg |

(1S,5R)-rel-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one |

96847-53-9 | 250mg |

$ 50.00 | 2022-06-03 | ||

| Ambeed | A239059-25g |

(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one |

96847-53-9 | 98% | 25g |

$144.0 | 2025-02-27 | |

| Enamine | EN300-257550-10.0g |

rac-(1R,5S)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one |

96847-53-9 | 95% | 10g |

$125.0 | 2023-05-24 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S305042-1g |

(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one |

96847-53-9 | 99% | 1g |

¥79.90 | 2023-09-01 |

(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Sodium amide Solvents: Toluene ; 1 h, 0 °C

1.2 2 h, rt

1.3 Reagents: Water ; cooled

1.4 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ; rt; 12 h, reflux

1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt; 3 - 4 h, pH 1 - 2, 60 - 70 °C

1.2 2 h, rt

1.3 Reagents: Water ; cooled

1.4 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ; rt; 12 h, reflux

1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt; 3 - 4 h, pH 1 - 2, 60 - 70 °C

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Sodium hydroxide ; reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Toluene , Water ; pH 1 - 2, rt; 3 - 4 h, 60 - 70 °C

1.2 Reagents: Hydrochloric acid Solvents: Toluene , Water ; pH 1 - 2, rt; 3 - 4 h, 60 - 70 °C

Referencia

- An improved process for the preparation of 1-aryl-2-aminomethylcyclopropanecarboxamide derivatives, their isomers and salts, India, , ,

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C

1.2 3 h, 0 °C; 2 h, 0 °C; overnight, rt

1.3 Reagents: Potassium hydroxide Solvents: Water ; 8 h, reflux; reflux → rt

1.4 Reagents: Hydrochloric acid ; < pH 2, rt; 2 h, 0 °C

1.2 3 h, 0 °C; 2 h, 0 °C; overnight, rt

1.3 Reagents: Potassium hydroxide Solvents: Water ; 8 h, reflux; reflux → rt

1.4 Reagents: Hydrochloric acid ; < pH 2, rt; 2 h, 0 °C

Referencia

- Discovery of (1R,2S)-2-{[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (E2006): A Potent and Efficacious Oral Orexin Receptor Antagonist, Journal of Medicinal Chemistry, 2015, 58(11), 4648-4664

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Sodium amide Solvents: Toluene ; 0 - 15 °C; 1 h, 10 °C

1.2 Solvents: Toluene ; 10 °C; 2 h, 10 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 5.5 h, 95 °C; 95 °C → 55 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, 25 °C; 3 h, 60 °C; 60 °C → 25 °C; 0.5 h, 30 °C

1.5 Reagents: Water ; 1 h, 30 °C; 2 h, 0 - 5 °C

1.2 Solvents: Toluene ; 10 °C; 2 h, 10 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 5.5 h, 95 °C; 95 °C → 55 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, 25 °C; 3 h, 60 °C; 60 °C → 25 °C; 0.5 h, 30 °C

1.5 Reagents: Water ; 1 h, 30 °C; 2 h, 0 - 5 °C

Referencia

- Process for preparing Levomilnacipran hydrochloride, United States, , ,

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Sodium hydride Solvents: Toluene ; 10 °C → 20 °C; 2 h, 10 °C → 20 °C

1.2 Solvents: Toluene ; 10 °C → 20 °C

1.3 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ; rt → reflux

1.4 Reagents: Hydrochloric acid Solvents: Toluene ; 2 h, 60 °C → 70 °C

1.2 Solvents: Toluene ; 10 °C → 20 °C

1.3 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ; rt → reflux

1.4 Reagents: Hydrochloric acid Solvents: Toluene ; 2 h, 60 °C → 70 °C

Referencia

- Process for preparation of milnacipran intermediate and its use in preparation of pure milnacipran, India, , ,

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Sodium amide Solvents: Toluene ; 0 - 5 °C; 1 h, 10 °C

1.2 Solvents: Toluene ; 2 h, 10 °C

1.3 Reagents: Sodium carbonate Solvents: Water ; rt → 95 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; 3 h, pH 1 - 2, rt → 60 °C

1.5 Reagents: Sodium carbonate Solvents: Water ; pH 8 - 9

1.2 Solvents: Toluene ; 2 h, 10 °C

1.3 Reagents: Sodium carbonate Solvents: Water ; rt → 95 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; 3 h, pH 1 - 2, rt → 60 °C

1.5 Reagents: Sodium carbonate Solvents: Water ; pH 8 - 9

Referencia

- Preparation of cyclopropanecarboxamide compounds for the treatment of neurological conditions, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: 2,6-Lutidine , Sodium periodate Catalysts: Osmium tetroxide Solvents: tert-Butanol , Tetrahydrofuran , Water ; 16 h, rt

1.2 Reagents: Sodium thiosulfate Solvents: Water

1.3 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 0 °C; 3 h, rt

1.4 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Sodium thiosulfate Solvents: Water

1.3 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 0 °C; 3 h, rt

1.4 Reagents: Hydrochloric acid Solvents: Water

Referencia

- Diastereoselective Synthesis of Trisubstituted Cyclopropanes by Palladium-Catalyzed Intramolecular Allylic Alkylation of α-Aryl Esters, Synthesis, 2015, 47(24), 3914-3924

Synthetic Routes 8

Condiciones de reacción

1.1 Solvents: Dimethylformamide , Water ; 41 h, pH 8, 27 °C; acidified

Referencia

- Microbiological transformations. 34. Enantioselective hydrolysis of a key-lactone involved in the synthesis of the antidepressant milnacipran, Tetrahedron Letters, 1996, 37(26), 4519-4522

Synthetic Routes 9

Condiciones de reacción

1.1 Reagents: Sodium amide Solvents: Benzene ; 3 h, rt

1.2 3 h, rt

1.3 Reagents: Potassium hydroxide Solvents: Water ; 15 h, reflux; reflux → 0 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7, 0 °C

1.2 3 h, rt

1.3 Reagents: Potassium hydroxide Solvents: Water ; 15 h, reflux; reflux → 0 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7, 0 °C

Referencia

- Method for preparing L-milnacipran hydrochloride, China, , ,

Synthetic Routes 10

Condiciones de reacción

1.1 Reagents: Sodium amide Solvents: Toluene ; rt → -40 °C; 30 min, < -30 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; < 25 °C; 3 h, reflux; reflux → 25 °C

1.3 Reagents: Hydrochloric acid Solvents: Toluene , Water ; 25 °C → 65 °C; 2 h, 65 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; < 25 °C; 3 h, reflux; reflux → 25 °C

1.3 Reagents: Hydrochloric acid Solvents: Toluene , Water ; 25 °C → 65 °C; 2 h, 65 °C

Referencia

- Process for the preparation of (1S,2R)-Milnacipran by Gabriel amination, Italy, , ,

Synthetic Routes 11

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ; 12 h, reflux; rt

1.2 Reagents: Hydrochloric acid Solvents: Toluene , Water ; 3 - 4 h, pH 1 - 2, 60 - 70 °C

1.2 Reagents: Hydrochloric acid Solvents: Toluene , Water ; 3 - 4 h, pH 1 - 2, 60 - 70 °C

Referencia

- Improved process for the preparation of levomilnacipran, World Intellectual Property Organization, , ,

Synthetic Routes 12

Condiciones de reacción

1.1 Reagents: Sodium amide Solvents: Benzene ; 0 °C; 3 h, rt

1.2 0 °C; 2 h, rt

1.3 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; overnight, reflux

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1, 0 °C

1.2 0 °C; 2 h, rt

1.3 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; overnight, reflux

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1, 0 °C

Referencia

- Synthesis of enantiomerically pure milnacipran analogs and inhibition of dopamine, serotonin, and norepinephrine transporters, Bioorganic & Medicinal Chemistry Letters, 2007, 17(10), 2834-2837

Synthetic Routes 13

Condiciones de reacción

1.1 Reagents: Sodium amide Solvents: Toluene ; 3 h, rt

1.2 3 h, rt

1.3 Reagents: Potassium hydroxide Solvents: Water ; 15 h, reflux; reflux → 0 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1

1.2 3 h, rt

1.3 Reagents: Potassium hydroxide Solvents: Water ; 15 h, reflux; reflux → 0 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1

Referencia

- Synthesis of Milnacipran Hydrochloride Dextroisomer, Zhongguo Yiyao Gongye Zazhi, 2004, 35(5), 259-260

Synthetic Routes 14

Condiciones de reacción

1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran , Water ; 3 h, -25 - 20 °C

1.2 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide , Water ; 30 °C → 85 °C; 4 h, 80 - 85 °C; 85 °C → 30 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 4 h, pH 2, 25 - 30 °C

1.2 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide , Water ; 30 °C → 85 °C; 4 h, 80 - 85 °C; 85 °C → 30 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 4 h, pH 2, 25 - 30 °C

Referencia

- Process for the preparation of (1S,2R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropanearboxamide hydrochloride, India, , ,

Synthetic Routes 15

Condiciones de reacción

1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; cooled; 2 h, cooled

1.2 3 h, 0 °C; 2 h, 0 °C; overnight, rt

1.3 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 8 h, rt → reflux; reflux → rt; < 2 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; 2 h, 0 °C; 1 h, rt

1.2 3 h, 0 °C; 2 h, 0 °C; overnight, rt

1.3 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 8 h, rt → reflux; reflux → rt; < 2 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; 2 h, 0 °C; 1 h, rt

Referencia

- Cyclopropane derivatives as orexin inhibitors and their preparation and use in the treatment of sleep disorders, United States, , ,

Synthetic Routes 16

Condiciones de reacción

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , 1,4-Dioxane , Hexamethylphosphoramide ; 2 min, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid ; < pH 1, rt

1.2 Reagents: Hydrochloric acid ; < pH 1, rt

Referencia

- Enantioselective synthesis of levomilnacipran, Chemical Communications (Cambridge, 2012, 48(65), 8111-8113

Synthetic Routes 17

Condiciones de reacción

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; rt

1.2 Reagents: Hydrochloric acid ; < pH 1, rt

1.2 Reagents: Hydrochloric acid ; < pH 1, rt

Referencia

Enantioselective synthesis of levomilnacipran

,

Chemical Communications (Cambridge,

2012,

48(65),

8111-8113

(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one Raw materials

- Methyl (1S,2S)-2-ethenyl-1-phenylcyclopropanecarboxylate

- (1S,2R)-2-(hydroxyMethyl)-1-phenylcyclopropanecarbonitrile

- 1-Phenyl-3-oxabicyclo3.1.0hexan-2-one

- (2R)-2-(chloromethyl)oxirane

- D-glycero-Pentonic acid, 4,5-anhydro-2,3-dideoxy-2-phenyl-, methyl ester, (2ξ)-

(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one Preparation Products

(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one Literatura relevante

-

Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319

-

Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

96847-53-9 ((1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one) Productos relacionados

- 1195448-34-0(Rel-(3S,4R)-4-amino-5-oxopyrrolidine-3-carboxylic acid)

- 765246-46-6(1H-Imidazol-2-amine,1-(2-propyn-1-yl)-)

- 2413876-33-0(tert-butyl N-(2-fluoro-5-hydroxyphenyl)-N-(2,2,2-trifluoroethyl)carbamate)

- 55394-81-5(3-(4-bromobenzyl)propionic acid chloride)

- 1806893-65-1(5-Chloro-2-(difluoromethyl)-4-nitropyridine-3-sulfonamide)

- 1353975-17-3(2-Amino-1-[3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone)

- 887467-53-0(1'-2-(4-ethoxyphenyl)acetyl-3,4-dihydrospiro1-benzopyran-2,4'-piperidine-4-one)

- 313395-58-3(5-methyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide)

- 2097945-20-3(2-(4-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)butanoic acid)

- 179072-14-1(Methyl 5-(chloromethyl)nicotinate hydrochloride)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:96847-53-9)(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one

Pureza:99%

Cantidad:100g

Precio ($):428.0